[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate
Description
[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate (CAS: 1269052-82-5) is a benzodioxin-derived amine salt characterized by a 2,3-dihydro-1,4-benzodioxin core substituted with an ethylamine group at the 2-position, further complexed with oxalic acid to form a stable oxalate salt . Its molecular formula is C₁₁H₁₃NO₆, with a purity of 95% and catalog number HF-7171 in commercial listings . The oxalate counterion enhances solubility and stability, making it suitable for experimental applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C2H2O4/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10;3-1(4)2(5)6/h2-5,7,10H,6,11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLWAAALRXTOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269052-82-5 | |
| Record name | 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-α-methyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269052-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate typically involves the following steps:
Cyclocondensation Reaction: This method involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often facilitated by microwave irradiation.
Copper Catalysis: Another method involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot.
Chemical Reactions Analysis
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate: undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly involving the benzodioxin ring, to form various derivatives.
Common reagents used in these reactions include water radical cations for oxidation and various halides for substitution. The major products formed from these reactions are typically quaternary ammonium cations and substituted benzodioxin derivatives.
Scientific Research Applications
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate: has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate is not well-documented. it is believed to interact with various molecular targets and pathways due to its structural features. The benzodioxin ring and ethylamine group may facilitate interactions with biological molecules, potentially leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzodioxin-Amines
Structural Analogues
Substituent Position and Chain Length
- [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]amine hydrochloride (CAS: 1092797-55-1): Features an ethylamine group at the 6-position of the benzodioxin ring.
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethylamine (CAS: 87086-36-0):
- 2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine (CAS: 4442-59-5):
Salt Forms and Counterions
- [1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate vs. Hydrochloride Salts :
Pharmacological Activity
Anticonvulsant Sulfamide Derivatives
- Compound 5 (Racemic (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine-derived sulfamide):
Alpha-Adrenoreceptor Antagonists
- Doxazosin Mesylate (CAS: 77883-43-3): Contains a benzodioxin-carbonyl-piperazine scaffold.
Physicochemical Data
Biological Activity
[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H13NO2·C2H2O4 |
| Molecular Weight | 269.25 g/mol |
| CAS Number | 1269052-82-5 |
| IUPAC Name | This compound |
Cytotoxicity
Research has indicated that compounds similar to [1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives display moderate to strong cytotoxic effects against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
The biological activity of this compound may be attributed to its ability to activate apoptotic pathways. In particular, the activation of procaspase-3 has been observed in related compounds, suggesting a potential mechanism for inducing apoptosis in cancer cells .
Study 1: Cytotoxicity Evaluation
A study evaluated a series of compounds for their cytotoxic effects on cancer cell lines. Among these compounds, several were found to be more potent than conventional chemotherapeutics like PAC-1 and 5-FU. Notably, compounds 5j and 5k demonstrated caspase activation levels significantly higher than PAC-1, indicating their potential as lead candidates for further development as anticancer agents .
Study 2: Structure-Activity Relationship
The structure-activity relationship (SAR) of benzodioxin derivatives was explored to identify key structural features responsible for their biological activity. The presence of the benzodioxin moiety was critical for enhancing cytotoxicity and promoting apoptotic signaling pathways in tested cell lines .
Safety and Toxicology
While specific safety data for this compound is limited, related compounds have shown varying degrees of toxicity. Further toxicological assessments are necessary to determine the safety profile of this compound before clinical applications can be considered.
Q & A
Q. What stability studies are critical for ensuring the compound’s integrity under varying storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
